N'-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide
Overview
Description
N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide typically involves the reaction of 5-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to moderate heating (25-60°C).
Catalysts: Sometimes, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring may undergo oxidation under strong oxidizing conditions.
Reduction: The oxamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorinated aromatic ring and oxamide group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)urea
- N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)carbamate
- N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)amide
Uniqueness
N’-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide is unique due to the presence of the oxamide functional group, which imparts distinct chemical and physical properties. This compound may exhibit different reactivity and stability compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRQZLDBFXORQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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